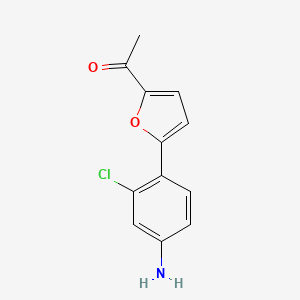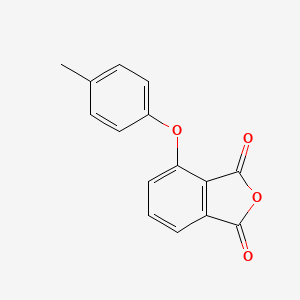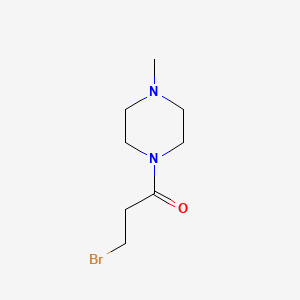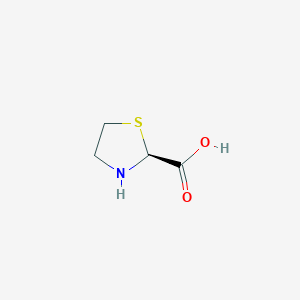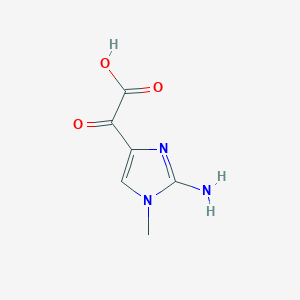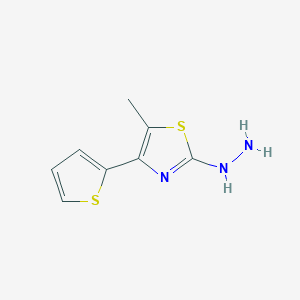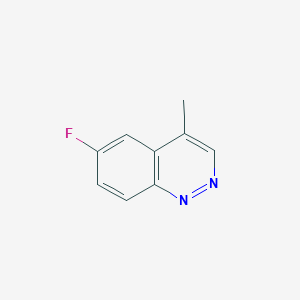
6-Fluoro-4-methylcinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-methylcinnoline is a heterocyclic organic compound characterized by a closed carbon atom ring with a nitrogen atom as a heteroatom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methylcinnoline typically involves the reaction of 4-methylcinnoline with fluorinating agents. One common method is the fluorination of 4-methylcinnoline using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, helps in obtaining high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-4-methylcinnoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert this compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted cinnoline compounds .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-methylcinnoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-methylcinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Methylcinnoline
- 6-Fluoro-4-hydroxycinnoline
- 6-Fluoro-4-methylquinoline
Comparison: 6-Fluoro-4-methylcinnoline stands out due to its unique combination of a fluorine atom and a methyl group, which imparts distinct chemical and biological propertiesSimilarly, 6-Fluoro-4-hydroxycinnoline and 6-Fluoro-4-methylquinoline share some structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
5376-23-8 |
|---|---|
Molekularformel |
C9H7FN2 |
Molekulargewicht |
162.16 g/mol |
IUPAC-Name |
6-fluoro-4-methylcinnoline |
InChI |
InChI=1S/C9H7FN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |
InChI-Schlüssel |
UUUOZVSSMNBSEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=NC2=C1C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


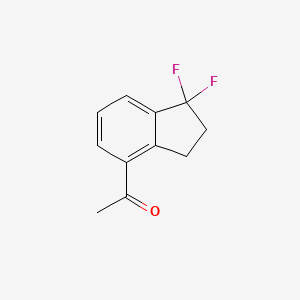
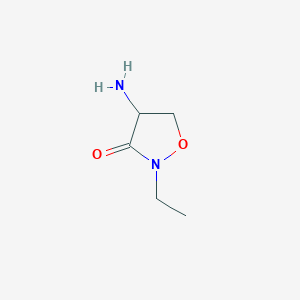
![Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11767953.png)
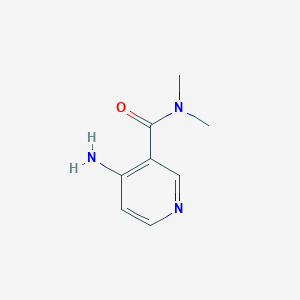
![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)
